molecular formula C7H8N2O4 B108875 2,6-Dimethoxypyrimidine-4-carboxylic acid CAS No. 59864-30-1

2,6-Dimethoxypyrimidine-4-carboxylic acid

Cat. No. B108875
CAS RN: 59864-30-1
M. Wt: 184.15 g/mol
InChI Key: APCAETLUMQRTDK-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyrimidine-4-carboxylic acid is a chemical compound that is part of the pyrimidine family, which is characterized by a six-membered ring structure containing nitrogen atoms. The presence of methoxy groups and a carboxylic acid function in the molecule suggests its potential utility in various chemical reactions and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2,6-dimethoxypyrimidine-4-carboxylic acid often involves the reaction of substituted pyrimidines with other reagents. For instance, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was achieved by reacting 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate . This demonstrates the reactivity of the dimethoxypyrimidine moiety towards nucleophilic substitution and carbonylation reactions.

Molecular Structure Analysis

The molecular structure of compounds containing the 2,6-dimethoxypyrimidine moiety has been elucidated using X-ray diffraction analysis. For example, the hydrogen-bonding patterns in cocrystals of 2-amino-4,6-dimethoxypyrimidine with phthalic acid and 4-aminobenzoic acid have been described, showing the formation of helical chains and cyclic hydrogen-bonded motifs, respectively . These studies highlight the ability of the dimethoxypyrimidine ring to participate in hydrogen bonding, which is crucial for the formation of cocrystals and the determination of molecular conformation.

Chemical Reactions Analysis

The reactivity of carboxylic acids, including those related to 2,6-dimethoxypyrimidine-4-carboxylic acid, has been explored in the context of high-performance liquid chromatography (HPLC). Carboxylic acids have been derivatized with various reagents to enhance their fluorescence properties for detection purposes . These studies indicate that the carboxylic acid group in such compounds is amenable to derivatization, which is useful for analytical and preparative applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethoxypyrimidine-4-carboxylic acid derivatives can be inferred from related compounds. For instance, the crystal structure of a thiourea derivative provides information on its molecular geometry and packing in the solid state . Additionally, the use of various derivatization agents for HPLC analysis of carboxylic acids suggests that these compounds have suitable properties for chromatographic separation and sensitive detection . The thermal behavior and stability of related compounds have also been evaluated using TGA-DSC analysis, which is important for understanding their behavior under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cocrystal Design : Studies have focused on creating cocrystals using 2,6-dimethoxypyrimidine derivatives with various carboxylic acids. These cocrystals have been analyzed using single-crystal X-ray diffraction, revealing intricate hydrogen bonding patterns and pyrimidine as a proton-accepting site, contributing to the development of supramolecular chemistry and material sciences (Rajam et al., 2018).

  • Hydrogen Bonding Patterns : Investigations into the hydrogen-bonding patterns of 2,6-dimethoxypyrimidine derivatives have been conducted. These studies are crucial for understanding molecular interactions in pharmaceuticals and materials science (Thanigaimani et al., 2007).

Chemical and Physical Properties

  • Solubility and Solvation Analysis : Research has delved into the solubility of 4-amino-2,6-dimethoxypyrimidine in various solvents. This work is significant for pharmaceutical formulation and understanding solvent effects on chemical compounds (Zheng et al., 2019).

Applications in Mass Spectrometry

  • Isotope Labeling for MS Analysis : A novel isotope labeling reagent, d(0)-/d(6)-2, 4-dimethoxy-6-piperazin-1-yl pyrimidine (DMPP), has been developed for derivatization toward carboxylic groups in mass spectrometry (MS) analysis. This advancement is crucial for enhancing the sensitivity and specificity of MS in bioanalytical chemistry (Leng et al., 2013).

Pharmaceutical Research

  • Antiproliferative Activity : Research has been conducted on the synthesis of 2,4-dimethoxy-tetrahydropyrimido derivatives, evaluating their antiproliferative activity against human tumor cell lines. This study is pertinent for the development of new cancer therapies (Patel et al., 2022).

Molecular Synthesis and Modification

  • Synthesis of Derivatives : Studies have focused on synthesizing various pyrimidine derivatives, including 2,4-dimethoxy variants. These investigations are crucial for developing new chemical entities in organic synthesis and medicinal chemistry (Joshi & Dodge, 2021).

Optical Properties

  • Nonlinear Optical Exploration : The nonlinear optical (NLO) properties of thiopyrimidine derivatives have been explored, emphasizing the potential applications in optoelectronics and photonics (Hussain et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dimethoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCAETLUMQRTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371204
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-Dimethoxypyrimidine-4-carboxylic acid

CAS RN

59864-30-1
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Kuriwaki, M Kameda, H Hisamichi, S Kikuchi… - Bioorganic & Medicinal …, 2020 - Elsevier
Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for the treatment of bladder cancer. We identified 1,3,5-triazine derivative 18b and pyrimidine derivative …
Number of citations: 17 www.sciencedirect.com

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